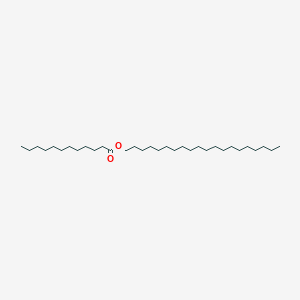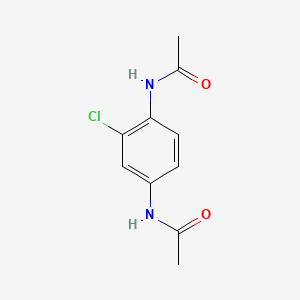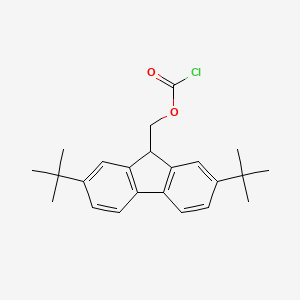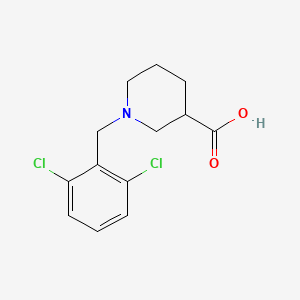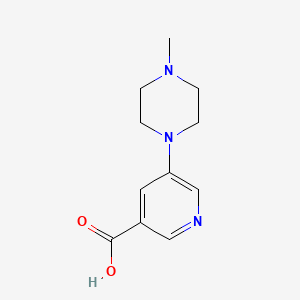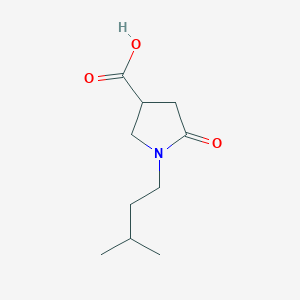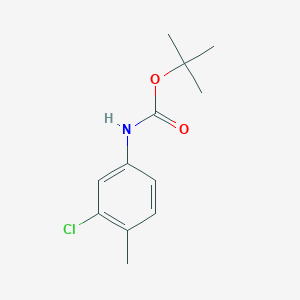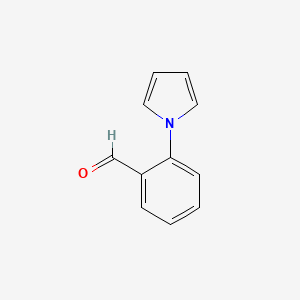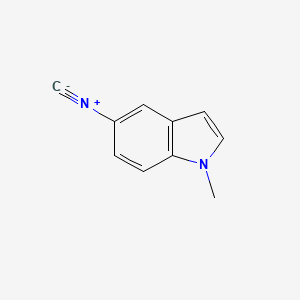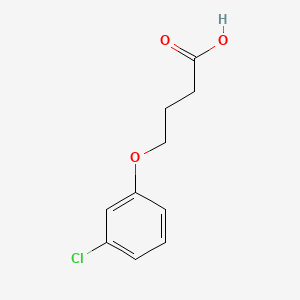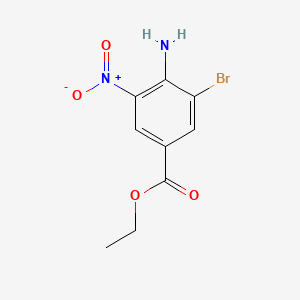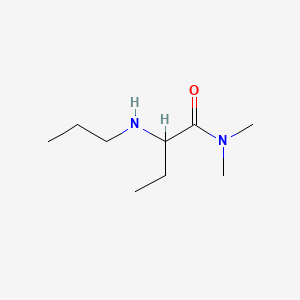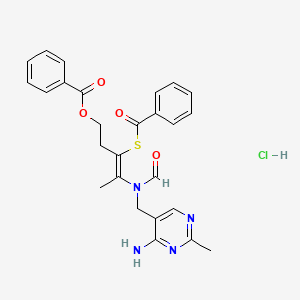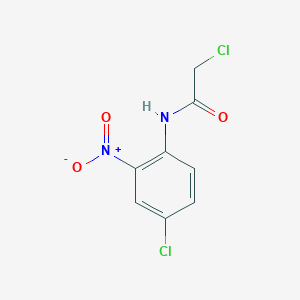
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide
Descripción general
Descripción
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl2N2O3 . It forms an intramolecular N—H⋯O hydrogen bond, which enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C (=O)—C group .
Synthesis Analysis
The synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained with a yield of 89.3 percent .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is characterized by a dihedral angle between the mean planes of the 4-chloro-phenyl and 3,4-di-fluoro-phenyl rings . The crystal structure of the compound is stabilized by N—H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide has a molecular weight of 214.60 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s XLogP3 is 2.3, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities
Compounds with structural similarities to 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. For instance, derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide showed potential as anticancer and anti-inflammatory agents, with certain compounds exhibiting significant activities in these areas (Rani et al., 2014).
Photocatalytic Degradation Studies
Research has also focused on the photocatalytic degradation of environmental pollutants. For example, the photocatalytic degradation of acetaminophen (an analgesic drug) using titanium dioxide nanoparticles highlighted the potential of photocatalysis in environmental remediation processes (Jallouli et al., 2017).
Chemical Synthesis and Characterization
Further studies have been conducted on the synthesis, characterization, and theoretical investigation of derivatives, including 2-chloro-N-(2,4-dinitrophenyl) acetamide. These studies provide insights into the molecular structures, hydrogen bonding, and optical properties of such compounds, indicating their potential applications in chemical research and material science (Jansukra et al., 2021).
Antibacterial Activity
The antibacterial activity of acetamide derivatives has also been explored, with studies demonstrating the potential of these compounds against resistant bacterial strains. For instance, the efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae was investigated, showing promising results that could contribute to the development of new antibacterial drugs (Cordeiro et al., 2020).
Environmental Sensing and Removal
Research on the environmental sensing and removal of pollutants has included the development of highly sensitive electrochemical sensing platforms for simultaneous detection of environmental substances, demonstrating the versatility of acetamide derivatives in environmental monitoring and remediation efforts (Yi et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNYKRBIIWPUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402858 | |
| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
CAS RN |
40930-49-2 | |
| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



